molecular formula C11H14BrFN2 B13655010 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine

1-[(5-Bromo-2-fluorophenyl)methyl]piperazine

Cat. No.: B13655010
M. Wt: 273.14 g/mol
InChI Key: BCMIUYNDQDVYPU-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-fluorophenyl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 5-bromo-2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include N-oxides of the piperazine ring.

    Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

1-[(5-Bromo-2-fluorophenyl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into.

Comparison with Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]piperazine
  • 1-[(4-Bromophenyl)methyl]piperazine
  • 1-[(5-Chloro-2-fluorophenyl)methyl]piperazine

Comparison: 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can influence its reactivity and biological activity, making it distinct from other similar compounds that may only have one halogen substituent.

Properties

Molecular Formula

C11H14BrFN2

Molecular Weight

273.14 g/mol

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrFN2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

BCMIUYNDQDVYPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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